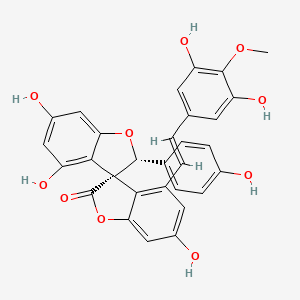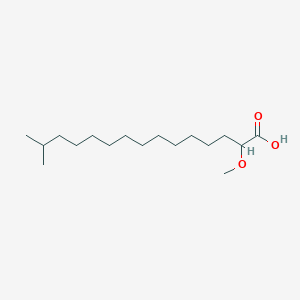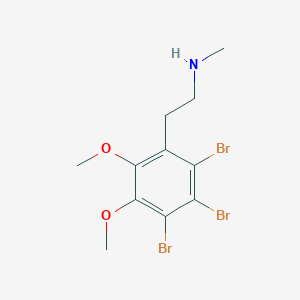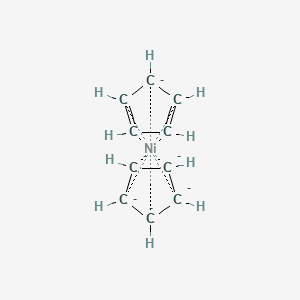
Nickelocen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickelocen, also known as nickelocene, is an organometallic compound with the chemical formula (C5H5)2Ni. It is a dark green crystalline solid with a metallic luster and is known for its unique sandwich structure, where a nickel atom is sandwiched between two cyclopentadienyl rings. This compound is of significant interest in the field of organometallic chemistry due to its stability and reactivity .
Vorbereitungsmethoden
Nickelocen can be synthesized through several methods:
Salt Metathesis Reaction: One common method involves the reaction of nickel(II) chloride with sodium cyclopentadienide in an inert atmosphere. The reaction proceeds as follows[ \text{NiCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{(C}_5\text{H}_5\text{)}_2\text{Ni} + 2 \text{NaCl} ]
Reduction Method: Another method involves the reduction of nickel(II) acetylacetonate with cyclopentadiene in the presence of a reducing agent such as sodium amalgam.
Industrial production methods typically involve large-scale versions of these laboratory procedures, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Nickelocen undergoes various chemical reactions, including:
Oxidation: It slowly oxidizes in air to form a brown-black substance. In the presence of oxygen, it can form nickel(II) oxide.
Reduction: In anhydrous ethanol, it can be reduced by sodium amalgam to form dicyclopentadiene nickel.
Substitution: It reacts with nickel tetracarbonyl to produce carbonyl cyclopentadienyl nickel and dicarbonyl tris(cyclopentadiene) trinickel.
Common reagents used in these reactions include oxygen, sodium amalgam, and nickel tetracarbonyl. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Nickelocen has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: It is used in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of di-pi-cyclopentadienylnickel involves its ability to coordinate with various ligands through its cyclopentadienyl rings. This coordination allows it to participate in a wide range of chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Nickelocen is similar to other metallocenes, such as ferrocene (Fe(C5H5)2), cobaltocene (Co(C5H5)2), and chromocene (Cr(C5H5)2). it is unique in its reactivity and stability. For example:
Ferrocene: More stable and less reactive compared to di-pi-cyclopentadienylnickel.
Cobaltocene: Less stable and more reactive, often used in redox reactions.
Chromocene: Similar stability but different reactivity due to the presence of chromium
These comparisons highlight the unique properties of di-pi-cyclopentadienylnickel, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H10Ni-6 |
|---|---|
Molekulargewicht |
188.88 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopentane;nickel |
InChI |
InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
InChI-Schlüssel |
NQLVCAVEDIGMMW-UHFFFAOYSA-N |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni] |
Kanonische SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


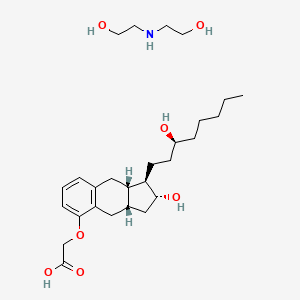
![1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)
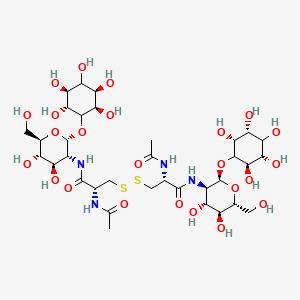
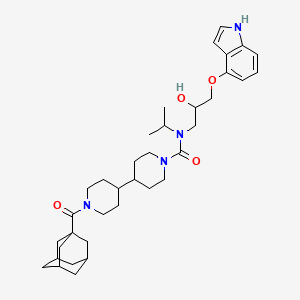
![3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B1250320.png)


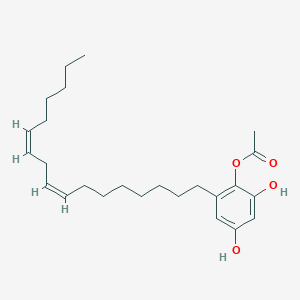
![(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol](/img/structure/B1250326.png)
